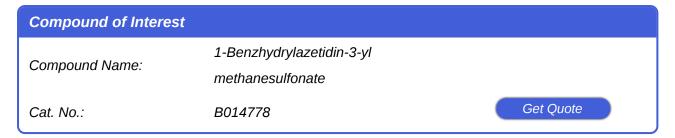


Spectroscopic Analysis of 1-Benzhydrylazetidin-3-yl Methanesulfonate: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **1-Benzhydrylazetidin-3-yl methanesulfonate** against its synthetic precursor and a related analog. The provided experimental data is intended to aid researchers in the structural confirmation and quality assessment of this important synthetic intermediate.

Structural Confirmation by Spectroscopic Methods

The structural integrity of **1-Benzhydrylazetidin-3-yl methanesulfonate** is typically confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra provide information on the chemical environment, connectivity, and number of different types of protons and carbons.

Table 1: ¹H NMR Spectroscopic Data Comparison



| Compound | Chemical Shift (δ) ppm and Multiplicity |
|--|--|
| 1-Benzhydrylazetidin-3-yl methanesulfonate | No publicly available experimental data found. |
| 1-Benzhydrylazetidin-3-one | 7.48 (m, 4H, Ar-H), 7.30 (m, 4H, Ar-H), 7.22 (m, 2H, Ar-H), 4.60 (s, 1H, CH-benzhydryl), 4.01 (s, 4H, azetidine-H)[1][2] |
| 1-Benzhydrylazetidin-3-ol | No publicly available experimental data found. |

Table 2: 13C NMR Spectroscopic Data Comparison

| Compound | Chemical Shift (δ) ppm |
|--|--|
| 1-Benzhydrylazetidin-3-yl methanesulfonate | No publicly available experimental data found. |
| 1-Benzhydrylazetidin-3-one | No publicly available experimental data found. |
| 1-Benzhydrylazetidin-3-ol | No publicly available experimental data found. |

Note: The absence of publicly available experimental NMR data for **1-Benzhydrylazetidin-3-yl methanesulfonate** and its direct precursor highlights the importance of internal data generation and validation in a research and development setting.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions for **1-Benzhydrylazetidin-3-yl methanesulfonate** are expected from the sulfonate group (S=O and S-O stretches) and the benzhydryl and azetidine moieties.

Table 3: Key IR Absorption Frequencies (cm⁻¹) Comparison



| Functional Group | 1-Benzhydrylazetidin-3-yl methanesulfonate | 1-Benzhydrylazetidin-3-ol hydrochloride | |
|-------------------------|--|--|--|
| O-H Stretch (Alcohol) | N/A | Broad band expected ~3200-3600 | |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | |
| C-H Stretch (Aliphatic) | ~2800-3000 | ~2800-3000 | |
| S=O Stretch (Sulfonate) | Strong, asymmetric ~1350; Strong, symmetric ~1175 | N/A | |
| S-O Stretch (Sulfonate) | Strong, ~1000-750 | N/A | |
| C-N Stretch (Azetidine) | ~1100-1300 | ~1100-1300 | |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1600 | |

Note: An available FTIR spectrum for 1-benzhydryl-3-azetidinyl methanesulfonate exists on SpectraBase, though access to the full spectrum requires registration.[3] An FTIR spectrum for 1-benzhydrylazetidin-3-ol hydrochloride is available on PubChem.[4]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For **1-Benzhydrylazetidin-3-yl methanesulfonate**, electrospray ionization (ESI) is a suitable soft ionization technique.

Table 4: Mass Spectrometry Data Comparison



| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected [M+H]+ (m/z) |
|--|-------------------|-------------------------------|--------------------------|
| 1-Benzhydrylazetidin- 3-yl methanesulfonate | C17H19NO3S | 317.40 | 318.1164 |
| 1-Benzhydrylazetidin- 3-one | C16H15NO | 237.30 | 238.1232 |
| 1-Benzhydrylazetidin- 3-ol | C16H17NO | 239.31 | 240.1388 |

Note: The expected [M+H]⁺ values are calculated based on the monoisotopic masses of the most common isotopes.

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (Thin Solid Film)

• Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).



- Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

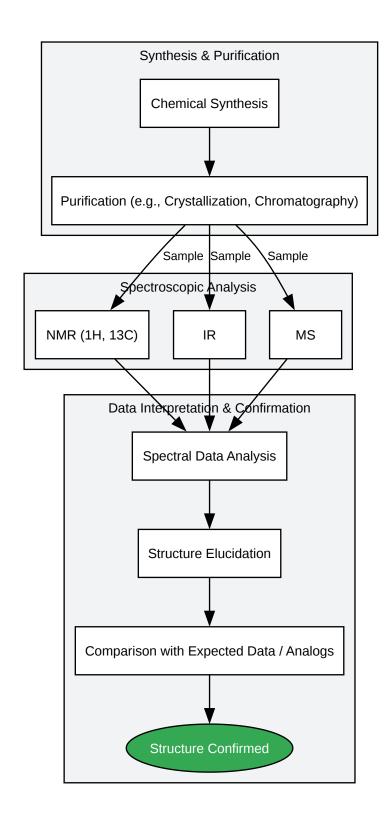
Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.
- Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.
- Desolvation and Mass Analysis: The charged droplets are desolvated by a heated gas, leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer (e.g., quadrupole or time-of-flight) where their mass-to-charge ratio (m/z) is determined.

Workflow for Spectroscopic Data Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized chemical compound using spectroscopic data.





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Caption: Workflow for structural confirmation of a chemical compound.



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